
4-Bromo-3-methylbenzonitrile
Overview
Description
4-Bromo-3-methylbenzonitrile is an organic compound with the molecular formula C8H6BrN. It is characterized by a bromine atom and a methyl group attached to a benzene ring, along with a nitrile group. This compound is commonly used in various chemical syntheses and research applications due to its unique reactivity and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Bromo-3-methylbenzonitrile can be synthesized through several methods. One common approach involves the bromination of 3-methylbenzonitrile using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or a radical initiator . The reaction typically occurs under mild conditions, with the temperature maintained around room temperature to 50°C.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-3-methylbenzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or dimethylformamide (DMF).
Major Products Formed:
Substitution Products: Depending on the nucleophile used, products can include 4-methoxy-3-methylbenzonitrile, 4-tert-butoxy-3-methylbenzonitrile, etc.
Coupling Products: Biaryl compounds with various substituents on the aromatic ring
Scientific Research Applications
Chemistry
4-Bromo-3-methylbenzonitrile is extensively used as a building block in organic synthesis. Its ability to undergo various chemical reactions—including nucleophilic substitution and coupling reactions—facilitates the preparation of complex aromatic compounds and heterocycles. Key reactions include:
- Substitution Reactions : The bromine atom can be replaced by other functional groups.
- Coupling Reactions : It participates in Suzuki-Miyaura and Heck reactions to form biaryl compounds.
Biology
In biological research, this compound has shown promise as a precursor for synthesizing bioactive molecules. Its derivatives are being explored for their potential therapeutic properties, particularly in drug discovery related to anti-inflammatory and anticancer activities.
Medicine
The compound's derivatives are being investigated for their therapeutic potential , particularly as inhibitors of specific enzymes such as nitrilase. Research indicates that this compound can inhibit the growth of various pathogens, suggesting its application in developing antiseptic formulations.
Antimicrobial Activity
A study demonstrated that this compound effectively inhibited bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent .
Enzyme Inhibition
Research focused on the inhibition of nitrilase enzymes revealed that this compound could significantly reduce enzyme activity at specific concentrations. This finding is crucial for further exploration in drug development aimed at metabolic disorders involving nitriles .
Theoretical Studies
Density Functional Theory (DFT) has been employed to investigate the electronic structure of this compound. Theoretical calculations suggest that its stability and reactivity are influenced by its electronic distribution. Molecular electrostatic potential (MEP) maps indicate regions of electrophilic and nucleophilic reactivity critical for understanding interactions with biological targets .
Spectroscopic Analysis
Fourier-transform infrared (FTIR) and FT-Raman spectroscopy have been utilized to characterize the vibrational modes of this compound. These spectral data provide insights into the functional groups present in the molecule and their interactions with biological systems .
Mechanism of Action
The mechanism of action of 4-Bromo-3-methylbenzonitrile largely depends on its application. In organic synthesis, its reactivity is influenced by the electron-withdrawing nitrile group and the electron-donating methyl group, which affect the compound’s nucleophilicity and electrophilicity . In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
- 4-Bromo-2-methylbenzonitrile
- 3-Bromo-4-methylbenzonitrile
- 2-Bromo-5-methylbenzonitrile
Comparison: 4-Bromo-3-methylbenzonitrile is unique due to the specific positioning of the bromine and methyl groups on the benzene ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, it may exhibit different reactivity patterns in substitution and coupling reactions, making it a valuable compound in synthetic chemistry .
Biological Activity
4-Bromo-3-methylbenzonitrile (4B3MBN) is a nitrile compound with a molecular formula of C₈H₆BrN and a molecular weight of 196.047 g/mol. It has garnered attention in various fields, including medicinal chemistry and materials science, due to its diverse biological activities and applications as a pharmaceutical intermediate. This article explores the biological activity of 4B3MBN, supported by experimental data, theoretical studies, and case analyses.
4B3MBN is characterized by its bromine and methyl substituents on the benzene ring, which influence its chemical reactivity and biological interactions. The compound is classified as a P-glycoprotein (P-gp) substrate and an inhibitor of CYP1A2, indicating its potential impact on drug metabolism and pharmacokinetics .
Property | Value |
---|---|
Molecular Formula | C₈H₆BrN |
Molecular Weight | 196.047 g/mol |
Log P (octanol-water) | 2.63 |
Solubility | Insoluble in water |
Toxicity Classification | Acute Tox. 4 (Oral, Dermal) |
Antimicrobial Properties
Research indicates that 4B3MBN exhibits antimicrobial activity against various pathogens. In one study, it was found to inhibit the growth of certain bacteria and fungi, suggesting its potential use as an antiseptic or in pharmaceutical formulations for infection control .
Enzyme Inhibition
4B3MBN has been identified as an inhibitor of the nitrilase enzyme, which plays a crucial role in the metabolic processing of nitriles in biological systems. The position of the bromine substituent is significant; compounds with substitutions at the ortho position tend to have stronger inhibitory effects compared to those at meta or para positions due to steric factors .
Theoretical Studies
The electronic structure of 4B3MBN has been investigated using Density Functional Theory (DFT). Theoretical calculations suggest that the compound's stability and reactivity are influenced by its electronic distribution, as indicated by molecular electrostatic potential (MEP) maps. These maps highlight regions of electrophilic and nucleophilic reactivity, which are critical for understanding its interactions with biological targets .
Spectroscopic Analysis
FTIR and FT-Raman spectroscopy have been employed to characterize the vibrational modes of 4B3MBN. The spectral data provide insights into the functional groups present in the molecule and their corresponding interactions with biological systems .
Case Studies
- Case Study on Antimicrobial Activity : A study conducted on various substituted benzonitriles, including 4B3MBN, demonstrated that it effectively inhibited bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were determined, showcasing its potential as an antimicrobial agent.
- Case Study on Enzyme Inhibition : Another investigation focused on the inhibition of nitrilase enzymes by 4B3MBN. The study revealed that the compound could significantly reduce enzyme activity at specific concentrations, providing a basis for further exploration in drug development aimed at metabolic disorders involving nitrile compounds.
Q & A
Q. What are the optimal synthetic routes for preparing 4-Bromo-3-methylbenzonitrile with high purity?
Basic Research Question
The synthesis of this compound typically involves bromination of 3-methylbenzonitrile. Radical bromination using N-bromosuccinimide (NBS) under controlled conditions (e.g., benzoyl peroxide as an initiator) is a common method. Post-synthesis purification via recrystallization (melting point 53–57°C ) or column chromatography is critical to achieve >97% purity. Analytical tools like GC or HPLC should confirm purity, with attention to avoiding byproducts such as dibrominated derivatives .
Q. How can contradictions in spectroscopic data for this compound be resolved?
Advanced Research Question
Discrepancies in NMR or IR spectra (e.g., unexpected peaks or shifts) may arise from residual solvents, isotopic effects of bromine, or polymorphism. For example, bromine’s quadrupolar relaxation can broaden [13]C NMR signals. Cross-validate data with computational methods (DFT calculations for predicted vibrational modes) and reference databases like NIST Chemistry WebBook . If inconsistencies persist, alternative characterization (X-ray crystallography using ORTEP-III ) can resolve structural ambiguities.
Q. What catalytic systems are effective for functionalizing this compound in cross-coupling reactions?
Advanced Research Question
Palladium-catalyzed reactions, such as Suzuki-Miyaura coupling, are highly effective. Using arylboronate esters (e.g., pinacol boronate ), Pd(PPh₃)₄ or PdCl₂(dppf) in THF/water at 80–100°C yields biphenyl derivatives. For fluorination, Pd⁰/PdII systems (e.g., Buchwald-Hartwig conditions) enable selective substitution of bromine with fluorine . Monitor reaction progress via TLC (Rf ~0.5 in hexane:EtOAc 4:1) and optimize ligand/stoichiometry to suppress homocoupling side reactions.
Q. How should researchers handle safety concerns during experimental work with this compound?
Basic Research Question
This compound is classified as acutely toxic (Category 4 for oral, dermal, and inhalation exposure ). Use N95 masks, nitrile gloves, and safety goggles in fume hoods. Avoid skin contact; in case of exposure, wash with copious water and seek medical evaluation. Store at 2–8°C in airtight containers, away from oxidizing agents. Dispose of waste via halogenated organic waste protocols.
Q. What strategies are recommended for analyzing trace impurities in this compound batches?
Advanced Research Question
LC-MS or GC-MS is essential for detecting low-abundance impurities (e.g., 4-Bromo-2-methylbenzonitrile isomers ). Compare retention times and mass fragmentation patterns against synthetic standards. For quantification, use calibration curves with spiked samples. If unidentified peaks persist, employ high-resolution MS (HRMS) or [1]H-[13]C HSQC NMR to assign structures .
Q. How can this compound be utilized in proteomics research?
Basic Research Question
As a nitrile-containing scaffold, it serves as a precursor for affinity probes or photo-crosslinkers. For example, conjugate via Sonogashira coupling to alkyne-tagged biomolecules for activity-based protein profiling (ABPP). Validate target engagement using SDS-PAGE and western blotting .
Q. What are the challenges in scaling up reactions involving this compound, and how can they be mitigated?
Advanced Research Question
Scale-up risks include exothermic bromination and Pd catalyst deactivation. Use flow chemistry for controlled radical bromination and switch to immobilized catalysts (e.g., Pd on carbon) to enhance recyclability. Monitor thermal stability (DSC analysis) and optimize solvent systems (e.g., DMF/water biphasic mixtures) to improve yields beyond 85%.
Q. How does steric hindrance from the methyl group influence reactivity in substitution reactions?
Advanced Research Question
The 3-methyl group creates steric barriers, slowing nucleophilic aromatic substitution (SNAr) at the para-bromine site. Kinetic studies (e.g., using NaSMe in DMF at 120°C) show lower reaction rates compared to unsubstituted analogs. Computational modeling (e.g., Gaussian for transition-state analysis) quantifies steric effects, guiding ligand design to enhance accessibility .
Properties
IUPAC Name |
4-bromo-3-methylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN/c1-6-4-7(5-10)2-3-8(6)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXUZFJOLNNWIG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372097 | |
Record name | 4-Bromo-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41963-20-6 | |
Record name | 4-Bromo-3-methylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00372097 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-3-methylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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